molecular formula C23H28N4O2S B2632972 1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine CAS No. 1706396-64-6

1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Cat. No.: B2632972
CAS No.: 1706396-64-6
M. Wt: 424.56
InChI Key: ZWUJDHBTENODRY-UHFFFAOYSA-N
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Description

1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine typically involves multiple steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Piperazine Ring Formation: The piperazine ring can be constructed through the cyclization of appropriate diamines under suitable conditions.

    Final Coupling: The final step involves coupling the imidazole moiety with the sulfonylated piperazine under conditions that promote nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its imidazole moiety is known to interact with metal ions, which could be relevant in enzymatic studies.

Medicine: In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the imidazole ring suggests possible antifungal or antimicrobial activity, while the sulfonyl group may contribute to anti-inflammatory effects.

Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of 1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. The sulfonyl group may interact with biological membranes, altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

  • 1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-methyl-1H-imidazol-1-yl)ethyl)piperazine
  • 1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)piperazine

Comparison: Compared to similar compounds, 1-((2,4-dimethylphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is unique due to the presence of the phenyl group on the imidazole ring. This structural difference can influence its chemical reactivity, biological activity, and potential applications. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of biological molecules, potentially increasing its efficacy in certain applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-19-8-9-22(20(2)18-19)30(28,29)27-16-13-25(14-17-27)12-15-26-11-10-24-23(26)21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUJDHBTENODRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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